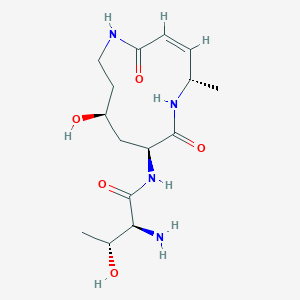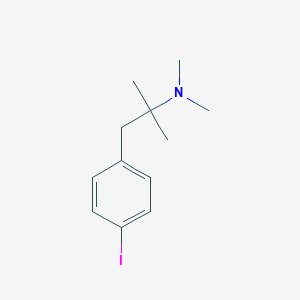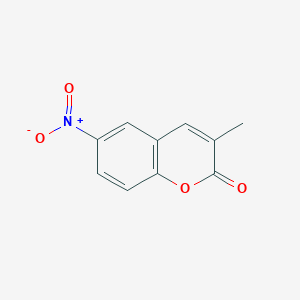
3-Methyl-6-nitrocoumarin
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-6-nitrocoumarin involves various strategies. One approach described the synthesis of 6-nitrocoumarin derivatives, including the introduction of amino acids and their methyl esters to the coumarin nucleus through carbodiimide and acid chloride methods, highlighting the versatility in functionalizing the coumarin core for potential biological activities (El‐naggar et al., 1981). Another method improved the synthesis of 6-Nitrocoumarin by controlling the quantity of nitrating agent and reducing the quantity of water, which is beneficial for preventing oxidation of the double bond (Shu-zi, 2006).
Molecular Structure Analysis
The molecular structure of 3-Nitro-4-hydroxycoumarin, a closely related compound, was characterized by X-ray diffraction analysis, revealing intramolecular hydrogen bonds of the type O-H…O and O-H…N, providing insight into the structural features that could influence the reactivity and interaction of this compound (Naveen et al., 2006).
Chemical Reactions and Properties
This compound can participate in a variety of chemical reactions, including cycloadditions. For instance, 3-nitrocoumarins have been used as dienophiles in the Diels-Alder reaction in water, leading to the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, showcasing their reactivity and potential for constructing complex molecular frameworks (Amantini et al., 2003).
Physical Properties Analysis
The physical properties of this compound derivatives, such as crystal structure, can offer insights into their stability, solubility, and potential applications. The crystal structures of derivatives have been determined, showing common planar chromone moieties and different arrangements of the nitro group, which may affect their physical properties and applications (Fujii et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives can be influenced by the substituents on the coumarin nucleus. For example, derivatives have shown potent antimicrobial activity, indicating that the nitro and methyl substituents play a significant role in determining their biological activities (El‐naggar et al., 1981). Moreover, the synthesis and reactions of derivatives highlight their potential as scaffolds for combinatorial synthesis, offering a versatile platform for the development of new compounds with various properties (Song et al., 2004).
Scientific Research Applications
Antibacterial and Antifungal Activity
Coumarins, including those substituted with nitro and methyl groups, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, Escherichia coli, and Candida albicans strains. The structure-activity relationship (SAR) studies indicated that the antibacterial activity is dependent on the kind and position of substitution on the coumarin moiety (Matos et al., 2012).
Organic Synthesis and Chemical Properties
3-Nitrocoumarins have been utilized as dienophiles in Diels-Alder reactions under various conditions, including aqueous medium and solventless conditions. This approach facilitates the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, showcasing the versatility of nitrocoumarins in organic synthesis (Amantini et al., 2003).
Inhibition of Phospholipase-C
3-Nitrocoumarin has been identified as a potent inhibitor of phospholipase-C in both mammalian and yeast models. It exhibits inhibitory effects in vitro and affects yeast growth in minimal media, suggesting its potential as a biochemical tool for studying phospholipase-C activity (Tisi et al., 2001).
Acoustic Properties in Binary Mixtures
Studies on the acoustic properties of binary mixtures involving 3-acetyl-4-methyl-6-chloro-8-nitrocoumarin with alcohols have provided insights into molecular interactions and structural changes in solution. These investigations offer valuable information for understanding the solute-solvent interactions at the molecular level (Burghate & Raghuwanshi, 2016).
MAO-B Inhibition for Neurodegenerative Diseases
Research into 3-phenylcoumarins, including those with nitro substitutions, has revealed their potent and selective inhibition of monoamine oxidase B (MAO-B), a promising target for the treatment of neurodegenerative diseases. These compounds exhibit high selectivity and potency, highlighting the therapeutic potential of nitrocoumarin derivatives in this area (Matos et al., 2009).
Mechanism of Action
While the specific mechanism of action for 3-Methyl-6-nitrocoumarin is not mentioned in the search results, coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-6-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANMOIIIMORBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371698 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103030-08-6, 95532-74-4 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





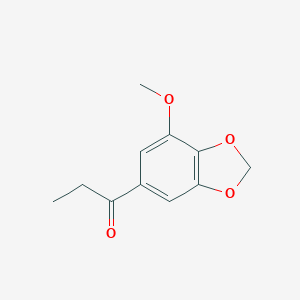

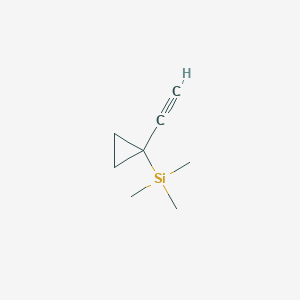
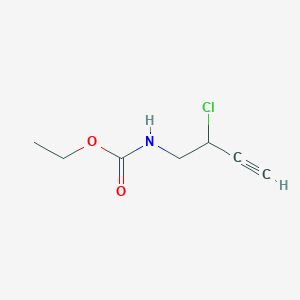
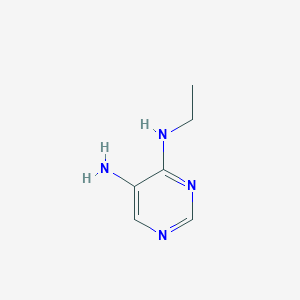

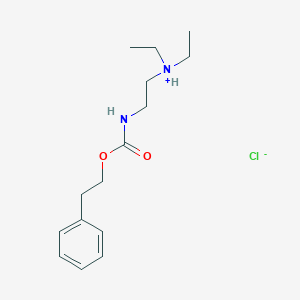
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
